Cas no 80712-08-9 (1-(4-Methylallophanoyl)-4-(o-tolyl)piperazine)

1-(4-Methylallophanoyl)-4-(o-tolyl)piperazine structure
80712-08-9 structure
Product name:1-(4-Methylallophanoyl)-4-(o-tolyl)piperazine
CAS No:80712-08-9
MF:C14H20N4O2
MW:276.334202766418
CID:986009
PubChem ID:3066930

1-(4-Methylallophanoyl)-4-(o-tolyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methylallophanoyl)-4-(o-tolyl)piperazine
    • N-(methylcarbamoyl)-4-(2-methylphenyl)piperazine-1-carboxamide
    • N-((Methylamino)carbonyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
    • 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)-
    • 80712-08-9
    • DTXSID10230518
    • Inchi: InChI=1S/C14H20N4O2/c1-11-5-3-4-6-12(11)17-7-9-18(10-8-17)14(20)16-13(19)15-2/h3-6H,7-10H2,1-2H3,(H2,15,16,19,20)
    • InChI Key: ORJZXZPYURECRK-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1N2CCN(CC2)C(=O)NC(=O)NC

Computed Properties

  • Exact Mass: 276.15862589g/mol
  • Monoisotopic Mass: 276.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.7Ų
  • Tautomer Count: 5
  • XLogP3: 1.7
  • Surface Charge: 0

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